4-[Ethyl(2-phenylethyl)amino]-1-(4-fluorophenyl)butan-1-one;hydrochloride
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Overview
Description
4-[Ethyl(2-phenylethyl)amino]-1-(4-fluorophenyl)butan-1-one;hydrochloride is a synthetic compound with a complex molecular structureThe compound’s molecular formula is C20H24FNO, and it has a monoisotopic mass of 313.184193 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Ethyl(2-phenylethyl)amino]-1-(4-fluorophenyl)butan-1-one;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluorobenzaldehyde with ethylamine and 2-phenylethylamine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process may include steps such as distillation, crystallization, and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-[Ethyl(2-phenylethyl)amino]-1-(4-fluorophenyl)butan-1-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[Ethyl(2-phenylethyl)amino]-1-(4-fluorophenyl)butan-1-one;hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[Ethyl(2-phenylethyl)amino]-1-(4-fluorophenyl)butan-1-one;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-[Ethyl(phenethyl)amino]-1-(4-fluorophenyl)butan-1-one
- 4-(Ethyl-phenethyl-amino)-1-(4-fluoro-phenyl)-butan-1-one
Uniqueness
4-[Ethyl(2-phenylethyl)amino]-1-(4-fluorophenyl)butan-1-one;hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
4-[ethyl(2-phenylethyl)amino]-1-(4-fluorophenyl)butan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FNO.ClH/c1-2-22(16-14-17-7-4-3-5-8-17)15-6-9-20(23)18-10-12-19(21)13-11-18;/h3-5,7-8,10-13H,2,6,9,14-16H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPPRBHKGUUJBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC(=O)C1=CC=C(C=C1)F)CCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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